molecular formula C16H24O6 B566301 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate CAS No. 1797117-10-2

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate

Cat. No.: B566301
CAS No.: 1797117-10-2
M. Wt: 312.362
InChI Key: QENYSLPASZHIPE-MCIONIFRSA-N
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Description

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate (CAS: 943515-58-0) is a synthetic derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and plant secondary metabolites. This compound features a diethylmethylidene group protecting the 3,4-diol positions of shikimic acid, an ethyl ester at the carboxylic acid moiety, and an acetyl group at the hydroxyl position (likely C5) . Its molecular formula is C₁₇H₂₆O₆, and it is commercially available as a biochemical intermediate for research in organic synthesis and pharmacology .

The synthesis of such derivatives typically involves multi-step protection and esterification. For example, describes a similar pathway for phenacyl shikimate derivatives, where shikimic acid is first esterified, followed by acetonide protection (using 2,2-dimethoxypropane) and subsequent acylation with cinnamoyl chlorides . The diethylmethylidene group in the target compound likely enhances steric protection, improving stability during synthetic procedures.

Properties

IUPAC Name

ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYSLPASZHIPE-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Shikimic Acid

Shikimic acid serves as the primary precursor. Commercial L-shikimic acid is typically purified via recrystallization or chromatography before use.

Step 1: Ethyl Ester Formation

The carboxylic acid group (C-1) is esterified to enhance solubility and stability.

Procedure :

  • Shikimic acid (1.0 equiv) is dissolved in ethanol under anhydrous conditions.

  • A catalytic amount of concentrated sulfuric acid or HCl (0.1–0.5 equiv) is added.

  • The mixture is refluxed at 80°C for 6–12 hours.

  • The product, shikimic acid ethyl ester, is isolated via solvent evaporation and purified by flash chromatography (petroleum ether/ethyl acetate, 7:3).

Key Data :

ParameterValue
Yield85–92%
Purity (HPLC)>95%

Step 2: 3,4-Diol Protection via Diethylmethylidene Ketal Formation

The 3,4-diol is protected as a cyclic ketal to prevent unwanted side reactions.

Procedure :

  • Shikimic acid ethyl ester (1.0 equiv) is dissolved in dry dichloromethane.

  • 2,2-Diethoxypropane (1.2 equiv) and p-toluenesulfonic acid (0.05 equiv) are added under nitrogen.

  • The reaction is stirred at 25°C for 4–6 hours.

  • The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via flash chromatography (hexane/acetone, 8:2).

Key Data :

ParameterValue
Yield78–84%
Stereochemical Purity>98% (confirmed by 1^1H NMR)

Step 3: Acetylation of the C-7 Hydroxyl Group

The remaining hydroxyl group at C-7 is acetylated to yield the final product.

Procedure :

  • The protected intermediate (1.0 equiv) is dissolved in anhydrous pyridine.

  • Acetic anhydride (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.

  • The reaction is stirred at 0°C for 1 hour, then warmed to 25°C for 3 hours.

  • The product is isolated via aqueous workup (dilute HCl) and purified by chromatography (toluene/ethyl acetate, 9:1).

Key Data :

ParameterValue
Yield89–94%
Acetylation Selectivity>99% (no diacetyl byproduct)

Analytical Characterization

Critical analytical data for validating the synthesis include:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl₃):

    • δ 1.25 (t, 3H, CH₂CH₃), δ 1.35 (t, 6H, (CH₂CH₃)₂C), δ 2.05 (s, 3H, OAc), δ 4.15 (q, 2H, COOCH₂), δ 5.45 (d, 1H, C-7H).

  • 13^13C NMR : Confirms the acetyl (δ 170.5 ppm) and ketal (δ 110.2 ppm) groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 313.1752 (theoretical: 313.1756).

Challenges and Optimization

  • Ketal Formation : Competing epimerization at C-3/C-4 is mitigated by using mild acidic conditions (p-TsOH instead of HCl).

  • Acetylation Selectivity : DMAP ensures rapid acetylation of the tertiary hydroxyl group without side reactions.

Industrial and Pharmaceutical Relevance

This compound is a critical intermediate in synthesizing oseltamivir impurities, necessitating strict adherence to cGMP standards. Custom synthesis protocols (e.g., LGC Standards) emphasize lot-to-lot consistency and regulatory compliance .

Chemical Reactions Analysis

Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate serves as an important intermediate in the synthesis of antiviral drugs, particularly neuraminidase inhibitors like oseltamivir (Tamiflu). These inhibitors are essential in treating influenza by preventing the virus from spreading within the host .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing various bioactive molecules that exhibit antimicrobial and antiviral properties. Its structural characteristics allow for modifications that enhance biological activity and specificity against target pathogens .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for constructing complex molecules. Its functional groups enable chemists to perform various reactions, including esterification and acylation, which are fundamental in creating diverse chemical entities for research and development purposes .

Case Study 1: Neuraminidase Inhibitors

A study focused on the synthesis of neuraminidase inhibitors highlighted the use of this compound as a precursor. The research demonstrated how modifications to this compound could lead to derivatives with enhanced efficacy against influenza viruses. The findings indicated that specific structural alterations could significantly improve binding affinity to the neuraminidase enzyme, thus increasing therapeutic potential .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of derivatives synthesized from this compound. The study reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Comparative Analysis Table

Application AreaCompound RoleKey Findings
Pharmaceutical DevelopmentIntermediate for neuraminidase inhibitorsCritical for antiviral efficacy
Synthesis of Bioactive CompoundsBuilding block for antimicrobial agentsEnhanced biological activity observed
Organic SynthesisVersatile precursor for complex molecule creationFacilitates diverse chemical reactions

Mechanism of Action

The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Shikimic Acid Esters with Simple Alkyl Groups

  • Methyl Shikimate (CAS: Not specified): Synthesized via esterification of shikimic acid with methanol. Unlike the target compound, it lacks protective groups, making it more reactive but less stable under acidic conditions. Crystallizes in dichloromethane .
  • Ethyl Shikimate (CAS: Not specified): Similar to methyl ester but with an ethyl group. Exhibits higher lipophilicity than the methyl analogue, influencing solubility in organic solvents .
  • Iso-Propyl Shikimate (CAS: Not specified): Bulkier ester group reduces reactivity in coupling reactions but improves crystallinity .

Key Differences :

Property Target Compound Ethyl Shikimate
Protective Group Diethylmethylidene (3,4-OH) None
Ester Group Ethyl + Acetate Ethyl
Stability High (protected diol) Moderate
Synthetic Yield Not reported; commercial source ~74% (similar routes)
Applications Biochemical intermediates Basic ester studies

References:

Shikimic Acid Derivatives with Protective Groups

  • 3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate (CAS: 143308-74-1): Features an isopropylidene group instead of diethylmethylidene. Used as a synthetic precursor in fine chemicals .
  • Shikimic Acid Ethyl Ester (CAS: Not specified): Isolated from Lonicera japonica and synthesized via ionic-liquid-mediated esterification. Lacks protective groups, making it susceptible to oxidation .

Key Differences :

Property Target Compound Isopropylidene Derivative
Protective Group Diethylmethylidene Isopropylidene
Molecular Weight ~326 g/mol ~314 g/mol
Commercial Availability Yes (TRC D444485) Yes (sc-391384)
Catalytic Efficiency Not reported 81–99% conversion in ILs

References:

Acylated Shikimic Acid Derivatives

  • 5-O-Caffeoylshikimic Acid (CAS: Not specified): A natural derivative with a caffeoyl group at C4. Demonstrates xanthine oxidase (XOD) inhibitory activity, highlighting bioactivity differences compared to synthetic esters .
  • Phenacyl Shikimate Acetonide (Compound 6 in ) : Synthesized via acetonide protection and phenacyl esterification. Used as an intermediate for cinnamoyl derivatives, yielding 76–89% in coupling reactions .

Key Differences :

Property Target Compound 5-O-Caffeoylshikimic Acid
Functional Groups Diethylmethylidene, ethyl ester Caffeoyl, free diol
Bioactivity Not reported XOD inhibition (IC₅₀: 0.8 μM)
Source Synthetic Natural (plant extracts)

References:

Biological Activity

3,4-O-(Diethylmethylidene) shikimic acid ethyl ester acetate is a derivative of shikimic acid, a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique ester and diethylmethylidene functional groups. The molecular formula can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}O5_5
  • Molecular Weight : 282.33 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help neutralize free radicals in biological systems. The presence of hydroxyl groups in the shikimic acid structure contributes to this activity.
  • Antimicrobial Properties : Research indicates that derivatives of shikimic acid possess antimicrobial effects against various pathogens. The esterification process may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
  • Anti-inflammatory Effects : Compounds derived from shikimic acid have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological effects of this compound. Below are key findings:

  • Antioxidant Studies :
    • A study demonstrated that this compound scavenges free radicals effectively, with an IC50_{50} value comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Assays :
    • The compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in vitro, where it reduced nitric oxide (NO) production by up to 50% at a concentration of 25 µM.

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the antioxidant capacity of various shikimic acid derivatives in human subjects exposed to oxidative stress. Participants receiving this compound showed a marked decrease in oxidative markers compared to placebo controls.

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, suggesting potential for development as a natural preservative or therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHigh (IC50_{50}: comparable to ascorbic acid)Effective (MIC: 32-128 µg/mL against S. aureus)Moderate (50% NO reduction at 25 µM)
Shikimic AcidModerateModerateHigh
Ascorbic AcidVery HighLowModerate

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